molecular formula C9H18N2O4 B556011 2,8-Diaminononanedioic acid CAS No. 98951-66-7

2,8-Diaminononanedioic acid

Cat. No.: B556011
CAS No.: 98951-66-7
M. Wt: 218.25 g/mol
InChI Key: CZBYDJTWLGVCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction: 2,8-Diaminononanedioic acid is a synthetic amino acid derivative of interest in various research fields. Its structure features amino groups at the second and eighth carbon atoms, making it a potential building block for novel polymers and peptidomimetics. Applications & Research Value: This compound is primarily used in organic synthesis and pharmaceutical research. It serves as a key intermediate for creating specialized peptides and molecular scaffolds. Researchers value it for investigating structure-activity relationships and developing new bioactive compounds. Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for use in diagnostics, therapeutics, or food products. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols. Quality & Supply: We supply this compound to a high standard of purity, characterized by techniques such as NMR and HPLC to ensure consistency for your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98951-66-7

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

2,8-diaminononanedioic acid

InChI

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)

InChI Key

CZBYDJTWLGVCEV-UHFFFAOYSA-N

SMILES

C(CCC(C(=O)O)N)CCC(C(=O)O)N

Canonical SMILES

C(CCC(C(=O)[O-])[NH3+])CCC(C(=O)[O-])[NH3+]

Synonyms

2,8-Diaminononanedioicacid; 98951-66-7; NSC133392; AC1L5TH7; DL-2,8-Diaminononanedioicacid; SCHEMBL4848672; STOCK1N-27724; CTK7D4154; nonanedioicacid,2,8-diamino-; DL-2,8-Diaminononanedioicacid; MolPort-002-514-692; 6930AC; ANW-63281; STK679938; AKOS001740333; MCULE-1750659514; NSC-133392; AK-87785; AM004696; KB-226285; ST4080922; TC-152026; A2945/0124045

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,8 Diaminononanedioic Acid

Chemical Synthesis Pathways for 2,8-Diaminononanedioic Acid

The construction of the this compound molecule can be achieved through various chemical synthesis routes. These methods often involve multiple steps and focus on creating the carbon backbone while introducing the necessary functional groups. msu.edu

Multi-Step Organic Synthesis Approaches

Multi-step organic synthesis provides a versatile platform for the preparation of complex molecules like this compound. rsc.org These synthetic sequences aim to build the carbon framework and strategically introduce the amino and carboxylic acid functionalities. msu.edu A general approach might involve starting with a commercially available long-chain dicarboxylic acid and introducing the amino groups at the 2 and 8 positions through a series of reactions.

Key reactions in such a synthesis could include:

Halogenation: Introduction of bromine or chlorine at the alpha-positions to the carboxyl groups.

Amination: Displacement of the halogens with an amino group, often using ammonia (B1221849) or a protected amine source.

Hydrolysis: Removal of any protecting groups to yield the final diaminodicarboxylic acid.

Table 1: Illustrative Multi-Step Synthesis Approach

Step Reaction Reagents and Conditions
1 α,α'-Dihalogenation Nonanedioic acid, N-Bromosuccinimide (NBS), light/radical initiator
2 Diamination α,α'-Dibromononanedioic acid, excess Ammonia
3 Purification Ion-exchange chromatography

Stereoselective Synthesis of this compound Enantiomers

Due to the presence of two chiral centers at the C2 and C8 positions, this compound can exist as multiple stereoisomers. The stereoselective synthesis of specific enantiomers is crucial for applications where chirality is important, such as in pharmaceuticals or as chiral building blocks. vulcanchem.comethz.ch Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch

Several strategies can be employed to achieve stereoselectivity:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: Chiral catalysts, including enzymes or metal complexes with chiral ligands, can be used to favor the formation of one enantiomer over the other. anu.edu.aumsu.edu

For instance, a stereoselective synthesis could involve the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable difunctional electrophile. Alternatively, a prochiral substrate could be desymmetrized using a chiral reagent or catalyst.

Enzymatic Synthesis Approaches for this compound and Related Diamino Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Biocatalytic Routes Utilizing Amino Acid Ligases and Esterases

Enzymes such as amino acid ligases and esterases can be employed for the synthesis of diamino acids.

Amino Acid Ligases: These enzymes catalyze the formation of a peptide bond between two amino acids, a process that requires ATP. mdpi.com While not directly applicable to the synthesis of the carbon backbone of this compound, they could potentially be used to couple a modified amino acid to a C7-amino acid derivative.

Esterases and Lipases: These enzymes are widely used in the kinetic resolution of racemic mixtures of amino acid esters. mdpi.com In a typical resolution, the enzyme selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. Lipases can also be used in reverse, to catalyze the formation of an ester from a carboxylic acid and an alcohol. nih.govd-nb.info For the synthesis of this compound, a lipase (B570770) could potentially be used to resolve a racemic precursor.

Deracemization Strategies in Diamino Acid Production

Deracemization is a powerful technique that can convert a racemic mixture into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. nih.govportlandpress.com This is a significant advantage over classical resolution methods, which have a maximum yield of 50%. nih.govportlandpress.com

A common chemoenzymatic deracemization process involves the use of an enantioselective oxidase and a non-selective reducing agent. nih.govportlandpress.com The oxidase selectively oxidizes one enantiomer of the amino acid to the corresponding α-keto acid, which is then non-selectively reduced back to the racemic amino acid. Over time, this process enriches the desired enantiomer. This method has been successfully applied to a wide range of unnatural amino acids. nih.govportlandpress.com

Another approach involves the use of L-amino acid deaminase (LAAD) coupled with a D-amino acid dehydrogenase (DAPDH) in a whole-cell biocatalyst system for the stereoinversion of L-amino acids to their D-counterparts. d-nb.info

Table 2: Comparison of Synthesis Strategies

Strategy Advantages Disadvantages
Multi-Step Organic Synthesis Versatile, applicable to a wide range of substrates. msu.edu Often requires harsh reaction conditions, may generate significant waste. orgsyn.org
Stereoselective Synthesis Produces enantiomerically pure compounds. ethz.ch Can be complex and require expensive chiral reagents or catalysts. ethz.ch
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. nih.gov Enzymes may have limited substrate scope and stability. nih.govd-nb.info
Deracemization Theoretical yield of 100% for a single enantiomer. nih.govportlandpress.com Requires careful optimization of enzyme and reducing agent compatibility. nih.govportlandpress.com

Preparation of Functionalized Derivatives and Analogues of this compound

The bifunctional nature of this compound, with its two amino and two carboxyl groups, makes it a valuable building block for creating a variety of functionalized derivatives. vulcanchem.com These derivatives can be synthesized by selectively reacting one or both of the functional group types.

N-Acylation: The amino groups can be acylated using acid chlorides or anhydrides to form amides. This can be done to introduce various functionalities or to protect the amino groups during subsequent reactions.

Esterification: The carboxylic acid groups can be esterified to protect them or to improve the solubility of the compound in organic solvents.

Amide Formation: The carboxylic acid groups can be coupled with amines to form amides, a reaction that can be catalyzed by boric acid. orgsyn.org This allows for the synthesis of polyamide structures or for the attachment of other molecules.

Polymerization: The difunctionality of this compound makes it a suitable monomer for the synthesis of polyamides or other polymers.

The synthesis of functionalized derivatives often involves a one-pot, two-step procedure where the initial acylation is followed by further modification. mdpi.com For example, γ-glutamyl derivatives of amino acids have been synthesized in a multigram scale using such a procedure. mdpi.com

Design Principles for Analogues Based on Structural Modification

The design of analogues of this compound is guided by principles aimed at enhancing biological activity, improving metabolic stability, and conferring specific conformational properties. These principles often involve modifications to the backbone and side chains, drawing from established strategies in peptidomimetic chemistry. wikipedia.orgnih.gov The bifunctional nature of this compound, with two amino and two carboxylic acid groups, offers multiple points for chemical alteration. vulcanchem.com

Key design strategies for creating analogues include:

Stereochemical Modification: this compound possesses two chiral centers at the C2 and C8 positions, leading to four possible stereoisomers: (2S,8S), (2R,8R), (2S,8R), and (2R,8S). vulcanchem.com The synthesis and incorporation of analogues with D-amino acid configurations (e.g., (2R,8R) or meso forms) is a common strategy to increase resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov Altering the stereochemistry can also profoundly influence the three-dimensional structure and receptor binding affinity. nih.gov

Backbone Modification and Cyclization: To constrain the molecule into a more rigid and biologically active conformation, cyclization is a frequently employed tactic. wikipedia.org This can be achieved by forming an amide bond between one of the amino groups and the distal carboxyl group. Such conformational constraints can enhance binding affinity for a target receptor. ru.nl Furthermore, isosteric replacement of the amide bonds within a peptide containing this moiety can improve stability. wikipedia.org

Side Chain and Chain Length Modification: Analogues can be designed by altering the length of the seven-carbon chain between the two alpha-amino acid termini. Homologues with shorter or longer chains, such as 2,7-diaminosuberic acid or 2,9-diaminosebacic acid, can be synthesized to probe the optimal spacing for biological interactions. mostwiedzy.plthieme-connect.de Additionally, the hydrocarbon chain itself can be modified by introducing heteroatoms or functional groups to alter properties like hydrophilicity and hydrogen bonding capacity. mdpi.com

The table below summarizes common structural modifications and their intended effects based on general peptidomimetic design principles.

Modification Type Specific Example Primary Rationale Potential Effect
Stereochemistry Incorporation of D-amino acid configurations (e.g., (2R,8R))Increase proteolytic stabilityEnhanced in vivo half-life
Cyclization Intramolecular amide bond formationIntroduce conformational rigidityImproved receptor binding affinity and selectivity
Chain Length Variation Synthesis of 2,7-diaminosuberic acid or 2,9-diaminosebacic acidOptimize spatial orientation of functional groupsAltered binding potency
Isosteric Replacement Substitution of carboxyl groups with thiazole (B1198619) or oxazole (B20620) moietiesMimic charge and shape while improving stabilityModified pharmacokinetic properties

Synthesis of Conjugates and Peptidomimetics Incorporating this compound Motifs

The synthesis of peptidomimetics and conjugates incorporating the this compound scaffold leverages standard solid-phase and solution-phase peptide synthesis methodologies. The presence of two primary amino groups and two carboxylic acid groups allows this compound to be used as a versatile linker or as a building block to create unique peptide architectures.

A known stereoselective synthesis for the (2S,8S) isomer of this compound (also known as L,L-2,8-diaminoazelaic acid) utilizes the Schöllkopf asymmetric alkylation method. thieme-connect.de This provides access to the enantiomerically pure building block required for incorporation into chiral peptides.

Once the protected 2,8-diaminonanedioic acid monomer is synthesized, it can be incorporated into peptide sequences. For instance, it can be used to crosslink two peptide chains or to form a loop within a single peptide chain. Standard coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) are used to form the amide bonds. nih.gov

The synthesis of peptidomimetics can also involve the use of this diamino acid as a scaffold. For example, two different peptide sequences can be built off the two amino groups, creating a branched peptide conjugate. The synthesis of such constructs often requires orthogonal protecting group strategies to selectively deprotect and elongate the peptide chains from the desired amino group.

The following table outlines a general synthetic approach for incorporating this compound into a peptidomimetic.

Synthetic Step Description Typical Reagents & Conditions Reference/Analogy
Monomer Synthesis Asymmetric synthesis of protected this compound.Schöllkopf asymmetric alkylation. thieme-connect.de
Peptide Coupling Solid-phase or solution-phase coupling to an amino acid or peptide.Fmoc/tBu chemistry, HCTU, DIEA, DMF. nih.gov
Deprotection Removal of protecting groups (e.g., Fmoc, Boc, tBu).Piperidine in DMF (for Fmoc); TFA (for Boc, tBu). nih.govmostwiedzy.pl
Cyclization/Conjugation Formation of intramolecular bonds or attachment of other molecules.Palladium-catalyzed reactions for specific linkers; click chemistry. mostwiedzy.ple-bookshelf.de
Purification Isolation of the final product.Reversed-phase high-performance liquid chromatography (RP-HPLC). mostwiedzy.pl

Biosynthetic and Metabolic Pathways Associated with 2,8 Diaminononanedioic Acid

Hypothetical Biosynthetic Routes to 2,8-Diaminononanedioic Acid in Biological Systems

While this compound is not a commonly documented natural product, its biosynthesis can be hypothesized by drawing parallels with established pathways for other α,α'-diaminodicarboxylic acids, such as the well-characterized diaminopimelate (DAP) pathway used for lysine (B10760008) biosynthesis in most bacteria and plants. frontiersin.orgmostwiedzy.pl The synthesis of such molecules generally involves the formation of a carbon backbone, followed by the introduction of amino groups.

The biosynthesis of α,α'-diaminodicarboxylic acids begins with precursors from central metabolism. The DAP pathway, for instance, utilizes aspartate (a 4-carbon molecule) and pyruvate (B1213749) (a 3-carbon molecule) to construct the 7-carbon backbone of diaminopimelic acid. mdpi.com By analogy, a hypothetical pathway for the 9-carbon this compound would require a different combination of precursors to assemble the longer nonanedioic acid backbone.

One speculative route could involve the condensation of a 5-carbon precursor derived from glutamic acid, such as α-ketoglutarate, with a 4-carbon precursor like oxaloacetate or a derivative. wikipedia.org In extant biology, α-ketoglutarate and oxaloacetate are key intermediates in the citric acid cycle. wikipedia.orgnih.gov The enzymatic machinery would likely involve a series of condensation, reduction, and isomerization reactions to form the 9-carbon α,ω-diketo-dicarboxylic acid precursor, analogous to the conversion of aspartate and pyruvate into tetrahydrodipicolinate (THDP) in the DAP pathway. frontiersin.org

A proposed sequence of enzymatic transformations, based on known biosynthetic logic, is outlined in the table below.

Proposed Step Hypothetical Enzyme Class Transformation Analogous Pathway
1. CondensationAldolase / SynthaseC5 precursor + C4 precursor → C9 branched intermediateDihydrodipicolinate synthase (DapA) in DAP pathway frontiersin.org
2. Dehydration & ReductionDehydratase & ReductaseC9 branched intermediate → C9 linear intermediateDihydrodipicolinate reductase (DapB) in DAP pathway frontiersin.org
3. OxidationDehydrogenaseC9 linear intermediate → 2,8-Dioxononanedioic acidNot directly analogous; step required to create keto-acids for transamination
4. Transamination (x2)Aminotransferase2,8-Dioxononanedioic acid → this compoundL,L-Diaminopimelate aminotransferase (DapL) in DAP pathway frontiersin.org

Alpha-keto acids (or 2-oxoacids) are crucial intermediates in the biosynthesis of most amino acids. wikipedia.orgwikipedia.org They serve as the direct precursors to amino acids, receiving an amino group in a reaction catalyzed by an aminotransferase (also known as a transaminase). wikipedia.orgwikipedia.org In these reactions, an amino acid, typically glutamate (B1630785), donates its amino group to the α-keto acid, resulting in the formation of a new amino acid and α-ketoglutarate. wikipedia.orgwikipedia.org

The reaction is generalized as: α-ketoacid + glutamate ⇌ amino acid + α-ketoglutarate wikipedia.org

In the context of diaminodicarboxylic acids, this process must occur twice. In a hypothetical pathway for this compound, a precursor molecule, 2,8-dioxononanedioic acid , would serve as the substrate for two sequential transamination reactions. It is plausible that a specific aminotransferase, analogous to L,L-diaminopimelate aminotransferase (DapL), could catalyze the transfer of amino groups to the carbon-2 and carbon-8 positions. frontiersin.orgfrontiersin.org The DapL enzyme itself facilitates a single transamination reaction to convert tetrahydrodipicolinate directly to L,L-diaminopimelate. frontiersin.orgresearchgate.net A similar pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme could be envisioned to recognize the 9-carbon diketo acid substrate, using two molecules of an amino donor like glutamate to yield the final di-amino acid product. wikipedia.org

Precursor Utilization and Enzymatic Transformations in Proposed Pathways

Metabolic Fates and Interconversions of this compound

The breakdown of amino acids generally begins with the removal of the alpha-amino group, a process called deamination. nih.govslideshare.net This yields an α-keto acid and ammonia (B1221849). nih.gov It can be proposed that the catabolism of this compound would follow this general principle. The two amino groups would likely be removed by transaminase or deaminase enzymes, converting the molecule back to 2,8-dioxononanedioic acid. nih.gov

Further degradation would target the 9-carbon backbone. The metabolism of long-chain dicarboxylic acids, such as azelaic acid (nonanedioic acid), is known to proceed via β-oxidation from one or both ends. This process shortens the carbon chain, typically yielding acetyl-CoA and, in the case of odd-chain dicarboxylic acids, succinyl-CoA. Studies on the metabolism of biotin (B1667282) diaminocarboxylic acid show that microorganisms can degrade the side chain, suggesting established enzymatic pathways for processing such structures. tandfonline.comtandfonline.com Therefore, the carbon skeleton of this compound, after deamination, would likely be degraded through β-oxidation.

Following catabolism, the breakdown products of this compound could be integrated into central metabolic pathways. The β-oxidation of the resulting nonanedioic acid skeleton would generate acetyl-CoA and succinyl-CoA.

Acetyl-CoA can directly enter the citric acid cycle (Krebs cycle) by condensing with oxaloacetate to form citrate. nih.govlimes-institut-bonn.de

Succinyl-CoA is itself an intermediate of the citric acid cycle. nih.gov

Therefore, the carbon backbone of this compound can be completely oxidized to CO2 to generate energy in the form of ATP, or its intermediates can be siphoned off for other biosynthetic processes. The ammonia released during the initial deamination steps would enter the urea (B33335) cycle (in ureotelic organisms) or be assimilated into other molecules, such as glutamate and glutamine, for the synthesis of nitrogen-containing compounds. wikipedia.orgbu.edu The integration into the citric acid cycle represents the final stage of catabolism, linking the breakdown of this specific compound to the core energy-generating machinery of the cell. nih.govcellsignal.com

Catabolic Processes of Diaminodicarboxylic Acids

Occurrence and Distribution of this compound in Biological Organisms

There is currently no significant scientific literature documenting the natural occurrence of this compound in biological organisms. It is primarily described as a synthetic compound available from chemical suppliers. ambeed.comguidechem.com

However, other diaminodicarboxylic acids are known to exist in nature. The most prominent example is 2,6-diaminopimelic acid (DAP) , an essential component of the peptidoglycan cell wall in most bacteria. mostwiedzy.plresearchgate.net Another example is diaminosuccinic acid, which has been isolated from Streptomyces rimosus. mostwiedzy.pl Furthermore, a wide variety of D-amino acids, which are stereoisomers of the more common L-amino acids, are found in natural products synthesized by bacteria, fungi, and marine organisms. nih.govnih.gov The existence of these related compounds in nature suggests that the enzymatic machinery for synthesizing diaminodicarboxylic acids is present in the biological world, leaving open the possibility that this compound or its isomers could be produced by uncharacterized organisms.

Microbial Production and Physiological Relevance of Diamino Acids

The production of amino acids via microbial fermentation is a cornerstone of biotechnology, with organisms like Corynebacterium glutamicum being extensively used for the industrial-scale synthesis of compounds such as L-glutamic acid. gcwgandhinagar.comresearchgate.net These processes often involve the use of wild-type or genetically engineered bacterial strains to optimize yield and productivity. gcwgandhinagar.comnih.gov The biochemical basis for this production relies on manipulating metabolic pathways, for instance, by creating conditions of biotin limitation to increase cell permeability, which allows the outward diffusion of the synthesized amino acid. gcwgandhinagar.com

In the bacterial kingdom, diamino acids, particularly D-amino acids, hold significant physiological relevance. They are crucial components of the bacterial cell wall structure, peptidoglycan. nih.gov Specifically, D-alanine and D-glutamic acid are typically found in the peptide stems of peptidoglycan, contributing to the structural integrity of the cell wall and providing resistance against most proteases. nih.gov Beyond this structural role, certain D-amino acids that are synthesized and released by bacteria can regulate cell wall remodeling and the dispersal of biofilms in aging bacterial communities. nih.gov

While specific microbial biosynthetic pathways for this compound are not extensively detailed, its physiological relevance has been investigated through its interaction with key enzymes. Research has demonstrated that this compound acts as an inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the transsulfuration pathway and a producer of hydrogen sulfide (B99878) (H₂S) in mammals. nih.govresearchgate.net A study comparing structurally similar diamino dicarboxylic acids revealed that the length of the carbon backbone is a critical determinant of inhibitory potency against CSE. nih.gov Lengthening the chain from ll-2,6-diaminopimelic acid to this compound resulted in a significant change in the half-maximal inhibitory concentration (IC₅₀), highlighting the structural specificity of the enzyme-inhibitor interaction. nih.gov

Table 1. Inhibitory Effects of Diamino Acids on Cystathionine γ-lyase (CSE)
CompoundIC₅₀ Value (μM)Relative Fold Increase in IC₅₀ (Compared to CPC)
ll-2,6-Diaminopimelic acidData not available in specified format49-fold
2,7-Diaminooctanedioic acidData not available in specified format13-fold
This compoundData not available in specified format27-fold
Data derived from a study comparing inhibitors to S-3-Carboxypropyl-l-cysteine (CPC). nih.gov

Detection in Mammalian Metabolomes and Biological Fluids

For a long time, D-amino acids were considered absent from mammalian systems. nih.gov However, significant advancements in analytical instrumentation have refuted this, revealing that various D-amino acids are present in mammals and possess important biological functions. nih.gov The most abundant of these are D-serine and D-aspartate, which are found in neuroendocrine and endocrine tissues. nih.gov They act as signaling molecules by binding to the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, thereby modulating neurotransmission and hormone secretion. nih.gov

The detection and quantification of amino acids in biological fluids like serum and urine are crucial for metabolic studies. Sensitive analytical methods have been developed for this purpose. One such technique is capillary gas chromatography with nitrogen-phosphorus selective detection (GC-NPD), which allows for the reproducible resolution and quantification of dozens of protein and non-protein amino acids from small biological samples. nih.gov This method can achieve lower detection limits in the picogram range and has been successfully applied to urine and serum with high recovery rates. nih.gov Furthermore, mass spectrometry-based metabolomics has emerged as a powerful approach for the broad-spectrum analysis of metabolites in tissues. nih.gov This technique has enabled the identification of various amino acid conjugates, such as taurine-containing dipeptides and acyltaurines, in mammalian heart tissue, demonstrating the chemical diversity of amino acids beyond their free form. nih.gov

While the endogenous presence of this compound in mammalian metabolomes is not definitively established in available research, its interaction with human enzymes has been demonstrated in vitro. nih.gov The ability of this compound to inhibit human cystathionine γ-lyase (CSE) confirms its capacity to interact with a mammalian metabolic enzyme. nih.govresearchgate.net

Table 2. Analytical Methods for Amino Acid Detection in Biological Fluids
TechniqueSample TypeKey FeaturesReference
Capillary Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)Urine, SerumHigh sensitivity (6-150 pg detection limits), resolves protein and non-protein amino acids, high recovery (83-112%). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomicsHeart tissue extractsIdentifies a wide range of metabolites, including free amino acids and their conjugated forms (e.g., dipeptides, acyltaurines). nih.gov

Molecular Mechanisms and Biological Roles of 2,8 Diaminononanedioic Acid

Enzymatic Inhibition and Modulation by 2,8-Diaminononanedioic Acid

The interaction of this compound with enzymes is a key aspect of its biological activity, particularly its inhibitory effects on enzymes central to sulfur-containing amino acid metabolism.

Research has identified this compound as an inhibitor of Cystathionine (B15957) γ-lyase (CSE), a crucial enzyme in the transsulfuration pathway. researchgate.net CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a vital role in the biosynthesis of cysteine. nih.govwikipedia.orgmdpi.com The enzyme catalyzes the final step in the reverse transsulfuration pathway, converting cystathionine into cysteine, α-ketobutyrate, and ammonia (B1221849). nih.govmdpi.com

In one study, this compound was investigated alongside a series of other substrate analogs for its ability to inhibit human CSE activity. researchgate.net This screening was part of a broader effort to identify and characterize compounds that could modulate the synthesis of hydrogen sulfide (B99878) (H₂S), a signaling molecule also produced by CSE. researchgate.net

Table 1: Substrate Analogs Tested for Inhibition of Human Cystathionine γ-Lyase (CSE)

Compound Name
S-carboxymethyl-L-cysteine
S-(2-aminoethyl)-L-cysteine HCl
S-(2-carboxyethyl)-L-cysteine
S-3-carboxypropyl-L-cysteine (CPC)
S-(2-boronoethyl)-L-cysteine HCl
This compound
2,7-Diaminooctanedioic acid
Suberic acid
DL-2-Aminosuberic acid
D,L-2,6-Diaminopimelic acid
LL-2,6-Diaminopimelic acid
Data sourced from a study on human CSE activity inhibition. researchgate.net

The inhibition of Cystathionine γ-lyase (CSE) by compounds such as this compound has significant implications for cellular metabolism and homeostasis. CSE is central to the transsulfuration pathway, which connects methionine metabolism with the synthesis of cysteine and, subsequently, the vital antioxidant glutathione. researchgate.netnih.gov

Key implications of CSE inhibition include:

Disruption of Cysteine Synthesis: CSE catalyzes the production of cysteine from cystathionine. mdpi.com Inhibition of this enzyme can, therefore, limit the endogenous supply of cysteine, an amino acid crucial for protein synthesis and other metabolic functions.

Depletion of Glutathione: Cysteine is the rate-limiting substrate for the synthesis of glutathione, a primary cellular antioxidant. wikipedia.org Inhibition of CSE can lead to a loss of glutathione, potentially increasing cellular vulnerability to oxidative stress and exacerbating mitochondrial dysfunction. nih.gov

Impact on Hydrogen Sulfide (H₂S) Signaling: In some species and tissues, CSE can use cysteine as a substrate to produce hydrogen sulfide (H₂S), a gasotransmitter involved in various physiological processes. nih.govmdpi.com Modulating CSE activity can thus alter H₂S-dependent signaling pathways.

Alteration of Homocysteine Levels: The transsulfuration pathway is a key route for the catabolism of homocysteine. mdpi.com By inhibiting CSE, the flow through this pathway is reduced, which can have downstream effects on homocysteine homeostasis.

Metabolic pathways are often regulated by end-product inhibition, where the final product of a pathway inhibits an early enzyme in the chain, preventing excess production. bioknowledgy.infosavemyexams.com The use of external inhibitors like this compound represents a pharmacological intervention in these complex, naturally regulated systems. lumenlearning.com

Inhibition of Cystathionine γ-Lyase (CSE) Activity by this compound

Cellular and Subcellular Effects of this compound

The ability of a molecule to cross the cell membrane is determined by its size, polarity, and charge. uvigo.esnih.gov The cell membrane's lipid bilayer is inherently impermeable to large polar molecules and charged ions, which require specific transport proteins to enter or exit the cell. nih.gov Small, uncharged molecules like oxygen and carbon dioxide can diffuse freely, while even water faces some restriction. uvigo.esnih.gov

Direct research specifically detailing the effects of this compound on membrane permeability and ion homeostasis is limited in the available scientific literature. However, based on its molecular structure—which contains two charged amino groups and two charged carboxyl groups at physiological pH—it would not be expected to diffuse freely across the lipid bilayer. nih.gov Its transport would likely be mediated by specific amino acid or dicarboxylate transporters. The maintenance of ion gradients and membrane potential is crucial for cellular homeostasis and functions like nerve impulse transmission and ATP synthesis. uvigo.esukzn.ac.za Any compound that alters membrane permeability or the function of ion pumps could disrupt these critical processes. nih.gov

Intracellular signaling cascades are complex networks that transmit signals from the cell surface to internal targets, dictating cellular responses. Fatty acids and their derivatives can act as signaling molecules, triggering specific pathways. For instance, oleic acid has been shown to stimulate the cAMP/protein kinase A pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex. nih.gov

Currently, there is a lack of specific research in the public domain documenting the direct interactions of this compound with specific intracellular signaling cascades.

Influence on Cell Membrane Permeability and Ion Homeostasis

Role of this compound as a Building Block in Biological Systems

In chemistry and biotechnology, a "building block" refers to a molecule that can be used to synthesize larger, more complex structures. vulcanchem.comcancerquest.org this compound, with its two amino groups and two carboxylic acid groups, is a bifunctional molecule that serves as a versatile building block in chemical synthesis. vulcanchem.com

This dual functionality allows it to be incorporated into polymers or used to create complex molecular architectures. Diamino acids, as a class, are utilized as building blocks for creating synthetic analogues of peptides. nih.gov For example, β,γ-diamino acids have been used to synthesize analogues of the antimicrobial peptide Gramicidin S, where the diamino acid structure serves to mimic a specific protein turn. nih.gov The defined stereochemistry of this compound's chiral centers is a critical property, as each stereoisomer can lead to final products with distinct biological activities. vulcanchem.com

Potential Incorporation into Non-Ribosomal Peptides or Other Biopolymers

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that microorganisms use to assemble a wide variety of peptide-based natural products, known as non-ribosomal peptides (NRPs). wikipedia.org Unlike ribosomal protein synthesis, which is restricted to the 20-21 proteinogenic amino acids, NRPS machinery can incorporate a vast library of over 500 different monomers, including non-proteinogenic amino acids, D-amino acids, and fatty acids. igem.org This flexibility is a hallmark of NRP synthesis and leads to immense structural diversity in the resulting products, which often have potent biological activities. wikipedia.org

The incorporation of a specific amino acid into a growing NRP chain is governed by the adenylation (A) domain within an NRPS module. uzh.chcirad.fr The A-domain selects a specific substrate, activates it using ATP to form an aminoacyl-adenylate, and then tethers it as a thioester to a phosphopantetheinyl arm of a peptidyl carrier protein (PCP) or thiolation (T) domain. igem.orguzh.ch The specificity of the A-domain's binding pocket is the primary determinant for which monomer is incorporated. cirad.fr

Given this mechanism, the potential for this compound to be a substrate for an NRPS A-domain can be hypothesized. Its structure as a non-proteinogenic α-amino acid makes it a plausible candidate for incorporation. If an A-domain with a sufficiently large and appropriately shaped binding pocket exists, it could recognize and activate this compound. The long, flexible aliphatic chain separating the two functional ends could be a key recognition feature.

Should it be incorporated, the second amino group and carboxylic acid at the distal end (the 8-position) would offer a unique point for further modification or cross-linking, potentially leading to the formation of branched or complex cyclic peptide structures. Such modifications are common in NRP biosynthesis, where domains for methylation, formylation, epimerization, or cyclization can act upon the tethered amino acids. wikipedia.orgcirad.fr The presence of this compound within a peptide backbone could confer unique structural properties or biological activities, such as novel metal-chelating abilities or altered conformational stability.

Hypothesis of Participation in Metalloprotein or Enzyme Active Sites

The structure of this compound, with its four potential ligand-donating groups (two amino and two carboxylate), suggests it could function as an effective metal ion chelator. Metalloproteins constitute a significant fraction of all proteins and require metal cofactors for their function, which can range from catalysis to structural stabilization. nih.govwikipedia.org The active sites of these proteins are precisely organized to bind specific metal ions, with amino acid side chains (such as those from histidine, cysteine, aspartate, and glutamate) providing the coordinating ligands. nih.govmdpi.com

It is conceivable that this compound could be incorporated into a protein, either post-translationally or as a non-canonical building block, and participate directly in the coordination of a metal ion within an active site. The nine-carbon backbone provides significant conformational flexibility, allowing the terminal functional groups to orient themselves to form a stable chelate complex with a metal ion. This is analogous to how native enzymes use multiple residues, sometimes distant in the primary sequence, to form a metal-binding pocket. mdpi.com The presence of a pre-organized chelating molecule like this compound could, in theory, create a highly stable and specific metal center.

While direct evidence for its role in a metalloprotein active site is not available, research has shown that this compound can interact with enzyme active sites. Specifically, it has been studied as an inhibitor of cystathionine γ-lyase (CSE), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme involved in the transsulfuration pathway. nih.gov In a study comparing structurally similar compounds, this compound was found to be an inhibitor of CSE, albeit weaker than some of its shorter-chain analogs. nih.gov

This inhibitory activity demonstrates that the molecule can physically access and bind within an enzyme's active site, lending credibility to the hypothesis that it, or a peptide containing it, could be designed or discovered to participate more integrally in enzymatic functions. nih.gov The specific interactions within the CSE active site that lead to inhibition could provide a basis for understanding how this compound might bind in other protein contexts, including as a potential ligand for a catalytic or structural metal ion.

Structural Elucidation and Complexation Studies of 2,8 Diaminononanedioic Acid

Spectroscopic Analysis of 2,8-Diaminononanedioic Acid and its Stereoisomers

The structural framework of this compound, a symmetrical molecule with amino groups at the 2 and 8 positions of a nonanedioic acid chain, is elucidated through various spectroscopic techniques. vulcanchem.com These methods provide detailed information regarding the compound's atomic connectivity, functional groups, and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. Both ¹H and ¹³C NMR spectroscopy are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons adjacent to the electron-withdrawing carboxylic acid and amino groups are expected to resonate at a lower field (higher ppm value) compared to the protons of the central methylene (B1212753) groups of the nonanedioic acid backbone. Spin-spin coupling patterns can further elucidate the connectivity of the protons. It is important to note that protons on nitrogen (N-H) and oxygen (O-H) may not always show clear splitting patterns due to rapid exchange with the solvent. docbrown.info

¹³C NMR spectroscopy offers complementary information by detailing the carbon framework. The carbonyl carbons of the carboxylic acid groups typically appear in the 150-175 ppm region. organicchemistrydata.org The carbons bonded to the amino groups (C2 and C8) will have distinct chemical shifts influenced by the nitrogen atom. The remaining methylene carbons in the aliphatic chain will have chemical shifts in the typical range for sp³ hybridized carbons. The symmetry of the molecule in certain stereoisomers can lead to a reduced number of unique signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C9 (COOH)10-13170-185
C2, C8 (CH-NH₂)3.0-4.050-60
C3, C7 (CH₂)1.5-2.525-35
C4, C6 (CH₂)1.2-1.820-30
C5 (CH₂)1.2-1.820-30
NH₂1.0-5.0 (variable)-

Note: These are general predicted ranges and can be influenced by solvent, pH, and the specific stereoisomer.

Mass Spectrometry and Chromatographic Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. vulcanchem.com High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₉H₁₈N₂O₄. Fragmentation patterns observed in the mass spectrum can offer structural insights, often showing characteristic losses of water, ammonia (B1221849), and carboxylic acid groups.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of this compound and its stereoisomers. vulcanchem.com Due to the polar nature of the amino and carboxylic acid groups, hydrophilic interaction liquid chromatography (HILIC) is a suitable separation mode. chromatographyonline.com When coupled with mass spectrometry (LC-MS), it allows for the sensitive and selective analysis of the compound in complex mixtures. nih.govspectroscopyonline.commdpi.com Derivatization may sometimes be employed to enhance chromatographic retention and detection sensitivity. nih.govmdpi.com

Crystal Structure Determination and Conformational Analysis

The three-dimensional arrangement of atoms and the preferred conformations of this compound are investigated through X-ray diffraction and computational modeling.

X-ray Diffraction Studies of this compound and its Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of this compound and its salts. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline state. The presence of both acidic (carboxylic acid) and basic (amino) functional groups allows for the formation of zwitterions in the solid state, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). Intermolecular and intramolecular hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice.

Computational Modeling of Molecular Conformations and Dynamics

Computational modeling serves as a powerful tool to explore the conformational landscape and dynamics of this compound in different environments (e.g., in vacuum, in solution). Molecular mechanics and quantum mechanical calculations can be used to predict the relative energies of different conformers, identify the most stable structures, and understand the flexibility of the carbon chain. These models can also simulate the molecule's dynamic behavior, providing insights into its conformational changes over time.

Coordination Chemistry and Metal Complex Formation with this compound

The presence of multiple donor atoms (two amino nitrogens and four carboxylate oxygens) makes this compound an excellent chelating ligand for a variety of metal ions. libretexts.orgopenstax.org The amino and carboxylate groups can act as Lewis bases, donating electron pairs to a central metal ion, which acts as a Lewis acid. openstax.org

The coordination can occur through the nitrogen atoms of the amino groups and the oxygen atoms of the carboxylate groups, forming stable chelate rings. The stoichiometry and structure of the resulting metal complexes depend on several factors, including the nature of the metal ion, the pH of the solution (which dictates the protonation state of the ligand), and the reaction conditions. The formation of these coordination compounds can significantly alter the properties of both the metal ion and the this compound ligand. libretexts.org The stability of these complexes is often enhanced by the chelate effect, where a polydentate ligand forms a more stable complex than multiple monodentate ligands. libretexts.org The study of these metal complexes is relevant in various fields, including bioinorganic chemistry and materials science. researchgate.netmdpi.com

Table 2: Potential Coordination Modes of this compound with a Metal Ion (M)

Coordination Mode Donating Atoms Description
BidentateN, OOne amino group and the adjacent carboxylate group coordinate to the metal ion.
TridentateN, O, OOne amino group and both oxygen atoms of the adjacent carboxylate group coordinate to the metal ion.
TetradentateN, N', O, O'Both amino groups and one oxygen from each carboxylate group coordinate to a single metal ion.
BridgingO, O'The carboxylate groups can bridge two different metal ions, leading to the formation of polynuclear complexes.

Chelation Properties and Ligand Behavior in Metal Ion Systems

This compound is a bifunctional organic compound featuring two amino groups and two carboxylic acid moieties. This structure allows it to act as a chelating agent, a molecule that can form multiple bonds to a single central metal ion. The presence of four potential donor sites—the two nitrogen atoms of the amino groups and two oxygen atoms from the carboxylate groups—confers upon it the character of a potentially tetradentate ligand. researchgate.net

The chelation behavior of α,ω-diaminocarboxylic acids is significantly influenced by the length of the hydrocarbon chain separating the donor groups. In the case of this compound, the long nine-carbon backbone provides considerable conformational flexibility. This flexibility allows the ligand to adopt various coordination modes, acting as a flexidentate chelator. Depending on the metal ion's size, coordination preferences, and the pH of the solution, the ligand can coordinate using all four donor groups or fewer.

The behavior of this compound as a ligand is analogous to other long-chain diaminocarboxylic acids. Studies on similar ligands, such as 2,6-diaminopimelic acid, have shown that they can form stable 1:1 complexes with metal ions like copper(II). researchgate.net The long and flexible chain of this compound would allow it to wrap around a metal ion, potentially occupying multiple coordination sites. The specific mode of chelation can vary, leading to different complex geometries and stabilities.

Stability and Geometry of Metal-Diaminodicarboxylic Acid Complexes

The stability of metal complexes with diaminodicarboxylic acids is quantified by their stability constants (log K). A higher stability constant indicates a stronger interaction between the ligand and the metal ion and a more stable complex. issr.edu.kh The stability of complexes formed with this compound would be influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the medium, and the formation of chelate rings.

The chelate effect plays a crucial role in the stability of these complexes. The formation of five- or six-membered chelate rings is generally most favorable, leading to highly stable complexes. With this compound, the coordination of an amino group and the adjacent carboxylate group would form a stable five-membered ring. If both amino and both carboxylate groups of a single ligand molecule coordinate to a metal ion, it would result in the formation of a large chelate ring system, the stability of which would depend on the conformational strain of the long hydrocarbon backbone.

Table 1: Comparative Stability Constants (log K) of Copper(II) and Nickel(II) Complexes with Various Diaminocarboxylic Acids (Note: This table presents typical values for related compounds to illustrate expected trends, as specific data for this compound is not available in the cited sources.)

LigandMetal Ionlog K₁
DL-2,3-Diaminopropionic acidCu(II)10.5
DL-2,4-Diaminobutyric acidCu(II)9.8
DL-OrnithineCu(II)9.2
DL-2,3-Diaminopropionic acidNi(II)7.8
DL-2,4-Diaminobutyric acidNi(II)6.9
DL-OrnithineNi(II)6.5

Source: Inferred from trends discussed in related literature.

The geometry of the resulting metal complexes is dictated by the coordination number and preferred coordination geometry of the central metal ion, as well as the steric and electronic properties of the ligand. For transition metals like nickel(II), common geometries include octahedral and square planar. rsc.orgresearchgate.net An octahedral geometry would involve the coordination of this compound along with other ligands, such as water molecules, to satisfy the metal's coordination sphere of six. nih.gov In such a complex, the diaminodicarboxylic acid could act as a tetradentate ligand or as two separate bidentate ligands if bridging between two metal centers.

Advanced Analytical Methodologies for the Research of 2,8 Diaminononanedioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,8-diaminononanedioic acid, offering high-resolution separation and sensitive quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography is a versatile and widely used method for the analysis of amino acids and their derivatives, including this compound. springernature.com Due to the fact that most amino acids, with the exception of some aromatic ones, exhibit weak ultraviolet (UV) absorption, chemical derivatization is often necessary to enhance detection sensitivity and selectivity. researchgate.netshimadzu.com This can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). nih.gov Pre-column derivatization is particularly popular as it allows for the use of versatile reversed-phase HPLC systems. springernature.comnih.govnih.gov

Derivatization Reagents and Detection:

A variety of reagents are used to create derivatives that are easily detectable.

Phenylisothiocyanate (PTC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at 254 nm. nih.gov This method is advantageous as it quantitatively converts both primary and secondary amino acids. nih.gov

o-Phthaldialdehyde (OPA): In the presence of a thiol like 2-mercaptoethanol, OPA reacts with primary amino acids to form highly fluorescent isoindole derivatives. jafs.com.plnih.gov These derivatives can be detected with high sensitivity using a fluorescence detector, with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively. researchgate.netjafs.com.pl

9-Fluorenylmethyloxycarbonyl chloride (FMOC): This reagent reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives, which can be detected with high sensitivity. researchgate.net

Dansyl chloride: Used for pre-column derivatization, it forms fluorescent dansyl derivatives that can be separated on a C18 column and quantified. researchgate.net

Phanquinone: This reagent is used for pre-column fluorogenic labeling, with the resulting adducts being separated on a C12 reversed-phase column and detected fluorometrically. nih.gov

Chromatographic Conditions:

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for these derivatives. springernature.comnih.gov The choice of column, mobile phase, and gradient elution is critical for achieving optimal separation.

ParameterTypical Conditions for Amino Acid Derivative Separation
Column C8 or C18 reversed-phase columns (e.g., Ultrasphere ODS C18, Nova-Pak C-18, Symmetry C-18). nih.govjafs.com.plresearchgate.net
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, triethylamine (B128534) phosphate) and an organic modifier (e.g., acetonitrile, methanol). nih.govnih.gov
Detection UV/Visible detection (e.g., 254 nm for PTC derivatives) or Fluorescence detection (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives). researchgate.netshimadzu.comnih.gov
Analysis Time Complete separation of amino acid derivatives is typically achieved within 30 to 45 minutes. nih.govjafs.com.pl

This table presents a generalized overview of HPLC conditions for amino acid analysis based on multiple sources.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of metabolites, including amino acids and their derivatives like this compound. azolifesciences.com Due to the polar and non-volatile nature of amino acids, chemical derivatization is an essential step prior to GC analysis to make them volatile and thermally stable. sigmaaldrich.comthermofisher.comnih.gov

Derivatization Strategies:

The most common derivatization method for amino acids in GC-MS is silylation. thermofisher.com

Silylation: This process replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture. sigmaaldrich.com

Acylation/Esterification: A two-step derivatization can be employed, involving esterification of the carboxyl group followed by acylation of the amino group. researchgate.net For instance, methyl chloroformate can be used to derivatize both amino and carboxylic acid groups. springernature.com

Analytical Procedure and Findings:

GC-MS analysis of lysine (B10760008) and its metabolites has been successfully performed, providing a framework for the analysis of this compound. nih.govthermofisher.com The separation is typically achieved on a low-polarity capillary column, and the mass spectrometer provides structural information for confident identification.

ParameterTypical Conditions for GC-MS Analysis of Derivatized Amino Acids
Derivatization Reagent MSTFA or MTBSTFA in a solvent like acetonitrile, often with heating. sigmaaldrich.comthermofisher.com
GC Column Low-polarity columns such as 5% phenyl methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms). sigmaaldrich.comthermofisher.com
Temperature Program A temperature gradient is used, starting at a lower temperature (e.g., 100°C) to resolve early eluting peaks, followed by a ramp to a higher temperature (e.g., 360°C) to elute all derivatives. sigmaaldrich.com
Detection Mass spectrometry (MS) in either scan mode for identification or selected ion monitoring (SIM) mode for quantification. pensoft.net

This table summarizes common GC-MS conditions for the analysis of derivatized amino acids based on several research findings.

Electrophoretic and Immunological Approaches for Detection and Characterization

Beyond chromatography, electrophoretic and immunological methods offer alternative and complementary approaches for the analysis of this compound.

Electrophoretic Techniques:

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for charged molecules like amino acids. numberanalytics.com In capillary zone electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in an electric field. nih.gov

To enhance detection, especially for non-UV absorbing amino acids, derivatization with fluorescent tags can be employed. chegg.com Alternatively, indirect UV detection can be used, where a UV-absorbing component is added to the buffer, and the analytes are detected as negative peaks. horiba.com The separation of amino acids, including lysine, has been demonstrated using various buffer systems, often at high pH to ensure the analytes are fully ionized. horiba.comscirp.orgresearchgate.net For instance, a borate (B1201080) buffer at pH 10 has been used for the separation of amino acid derivatives. oup.com The use of organic modifiers in the buffer can also improve the separation of hydrophobic amino acids. nih.gov

TechniqueSeparation PrincipleBuffer System ExampleDetection Method
Capillary Zone Electrophoresis (CZE) Charge-to-size ratio40mM Sodium tetraborate-isopropanol (3:1, v/v). researchgate.netoup.comSpectrophotometric (e.g., 480 nm for NQS derivatives). researchgate.netoup.com
CZE with Indirect UV Detection Charge-to-size ratioHigh pH buffer (e.g., pH 12.0) with a UV-absorbing probe. horiba.comIndirect UV detection. horiba.com
CZE of Fluorescent Derivatives Charge-to-size ratio of derivatized analytesBuffer at pH 9. chegg.comFluorescence detection. chegg.com

This table provides examples of electrophoretic conditions used for amino acid separation.

Immunological Approaches:

Immunoassays are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. For small molecules like this compound, which typically have only one antigenic determinant (hapten), competitive immunoassays are the primary format used. nih.govtandfonline.com In a competitive enzyme-linked immunosorbent assay (ELISA), the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. acs.orgnih.gov

While specific immunoassays for this compound are not widely documented, ELISA kits are commercially available for the quantification of other amino acids, such as lysine and glutamate (B1630785), and their metabolites in various biological samples like plasma and serum. immusmol.comcreative-diagnostics.com These assays offer a high-throughput and sensitive method for quantification. immusmol.com For instance, competitive ELISA kits for branched-chain amino acids have a detection limit in the low micromolar range. creative-diagnostics.com The development of such an assay for this compound would require the production of specific antibodies against it, a process that involves conjugating the small molecule to a larger carrier protein to elicit an immune response.

Radiochemical and Isotopic Labeling Methods for Tracing and Metabolic Flux Analysis

Radiochemical and stable isotope labeling techniques are indispensable tools for studying the metabolic fate of compounds in biological systems. physoc.org These methods allow for the tracing of metabolic pathways and the quantification of metabolic fluxes.

Stable Isotope Labeling:

Stable isotope labeling, using non-radioactive isotopes such as ¹³C, ¹⁵N, or ¹⁸O, is a powerful approach for metabolic flux analysis (MFA). nih.govpnas.orgplos.org In this method, cells or organisms are cultured with a substrate (e.g., glucose or an amino acid) that is enriched with a stable isotope. pnas.orgnih.gov The labeled atoms are incorporated into various metabolites as they move through the metabolic network. pnas.org

The distribution of the isotopes in the downstream metabolites, particularly in proteinogenic amino acids, is then analyzed using techniques like GC-MS or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov By analyzing these mass isotopomer distributions, it is possible to calculate the in vivo fluxes through different metabolic pathways. plos.orgnih.govresearchgate.net

This approach has been extensively used to study lysine metabolism. nih.govnih.govlth.se For example, ¹³C-labeled glucose or other precursors can be used to trace the carbon flow into the lysine biosynthesis pathway. nih.govlth.se These studies have provided detailed quantitative insights into the activity of central carbon metabolism and its connection to amino acid production. nih.gov

IsotopeLabeled PrecursorAnalytical TechniqueApplication in Amino Acid Metabolism
¹³C [¹³C]-Glucose, [¹³C]-Glycerol, [¹³C]-Amino AcidsGC-MS, NMRTracing carbon flow through central metabolic pathways into amino acid biosynthesis; quantifying fluxes in pathways like the pentose (B10789219) phosphate (B84403) pathway and TCA cycle. plos.orgnih.govnih.gov
¹⁵N [¹⁵N]-Amino AcidsGC-MSStudying amino acid kinetics, including protein synthesis and breakdown rates.
¹⁸O [¹⁸O]-WaterGC-MSCalculating turnover rates of amino acids. nih.gov

This table illustrates the application of different stable isotopes in metabolic studies of amino acids.

By applying these advanced analytical methodologies, researchers can gain a comprehensive understanding of the separation, quantification, and metabolic role of this compound in various biological contexts.

Computational and Theoretical Investigations of 2,8 Diaminononanedioic Acid

Molecular Dynamics Simulations of 2,8-Diaminononanedioic Acid Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iitm.ac.inresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and intermolecular interactions that are critical for biological function. researchgate.netnih.gov This technique is invaluable for studying how a ligand, such as this compound, might bind to and modulate the function of a target biomolecule, like an enzyme or receptor. iitm.ac.in

In the context of diamino-dicarboxylic acids, MD simulations are frequently employed to study their interactions with bacterial enzymes. For instance, extensive computational work has been performed on meso-diaminopimelic acid (meso-DAP), a structurally similar but shorter-chain analogue of this compound. nih.gov These studies help in understanding the binding mechanisms to enzymes like meso-diaminopimelate dehydrogenase (m-Ddh), a critical enzyme in bacterial cell wall synthesis. nih.gov

The simulation process typically involves placing the ligand in the active site of the protein and simulating the system's evolution in a solvated environment. labxing.com A key output of such simulations is the calculation of binding free energy (ΔG_bind), which predicts the affinity of the ligand for the protein. This energy is often broken down into its constituent parts to understand the driving forces of the interaction. A technique known as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) is used to calculate these energy components. nih.gov

Detailed Research Findings:

A study on DAP analogues interacting with m-Ddh from Porphyromonas gingivalis used MD simulations and MM/GBSA calculations to predict binding affinities. nih.gov The total binding free energy was decomposed into several components:

Van der Waals energy (ΔE_vdw): Represents the short-range attractive and repulsive forces.

Electrostatic energy (ΔE_ele): Accounts for the coulombic interactions between charged and polar groups.

Polar solvation energy (ΔG_PB/GB): The energy cost of desolvating the ligand and the protein's binding site to bring them together.

Nonpolar solvation energy (ΔG_SA): The energy related to the solvent-accessible surface area.

Applying these same simulation techniques to this compound would be a critical step in evaluating its potential as an inhibitor for bacterial enzymes. The increased chain length compared to DAP would alter its conformational flexibility and interactions within a binding pocket, which MD simulations are perfectly suited to explore.

CompoundΔE_vdw (kcal/mol)ΔE_ele (kcal/mol)ΔG_PB (kcal/mol)ΔG_SA (kcal/mol)ΔG_bind (kcal/mol)
meso-DAP-45.21-125.78139.73-3.44-34.70
Analogue 1-32.99-89.87107.03-3.06-18.89
Analogue 2-34.33-90.11107.72-3.05-19.77
Analogue 3-42.58-111.45126.07-3.42-31.38
Table 1: Example of binding free energy decomposition for meso-DAP and its analogues with m-Ddh, calculated using the MM/GBSA method. Such analysis would be directly applicable to studying this compound. Data sourced from a study on meso-diaminopimelate dehydrogenase. nih.gov

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are used to solve the Schrödinger equation, providing fundamental information about the electronic structure of a molecule. github.ioarxiv.org These methods differ from the classical mechanics of MD simulations by accounting for the quantum nature of electrons. github.io For this compound, these calculations can determine its three-dimensional geometry, the distribution of electrons, and its intrinsic reactivity, all of which are essential for understanding its chemical behavior and interaction with biological systems. mdpi.comnih.gov

Commonly used quantum chemistry methods include:

Hartree-Fock (HF) Theory: A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation. github.io

Density Functional Theory (DFT): A widely popular method that calculates the electronic energy based on the electron density. DFT includes some effects of electron correlation at a lower computational cost than other high-level methods, making it a good compromise between accuracy and efficiency. github.io

Møller-Plesset Perturbation Theory (e.g., MP2): This method improves upon Hartree-Fock by adding electron correlation effects. The MP2 method is particularly suitable for systems containing aromatic rings or double bonds. nih.gov

These calculations require the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov Examples include Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVDZ). nih.gov

Detailed Research Findings:

By applying quantum chemical calculations to this compound, researchers can obtain critical data:

Optimized Geometry: The most stable 3D arrangement of the atoms, including bond lengths and angles.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions like hydrogen bonding.

Reaction Energetics: Calculating the energy changes during a chemical reaction, which can help determine if a proposed reaction mechanism is feasible.

While specific quantum chemical studies on this compound are not prevalent, the principles are well-established from studies on related molecules like glutamic acid and various metal-guanine complexes. mdpi.comresearchgate.net These calculations would be instrumental in understanding the intrinsic properties of this compound before proceeding with more complex simulations or synthesis.

Computational MethodPrimary PurposeKey OutputsTypical Application
Hartree-Fock (HF)Basic electronic structureMolecular orbitals, orbital energiesInitial geometry optimization, baseline for more complex methods
Density Functional Theory (DFT)Accurate electronic structure with correlationElectron density, HOMO-LUMO gap, electrostatic potentialReactivity analysis, spectroscopic predictions
Møller-Plesset (MP2)High-accuracy correlation energyPrecise interaction energies, especially for non-covalent interactionsCalculating accurate binding energies in small systems
Table 2: Overview of common quantum chemical calculation methods and their applications in molecular investigation.

In Silico Screening and Rational Design Incorporating this compound Analogues

In silico screening and rational design leverage computational power to identify and optimize new drug candidates. nih.gov This approach starts with a known molecule or a biological target and systematically designs and evaluates new analogues to improve properties like binding affinity and selectivity. mdpi.com For this compound, this process would involve creating a virtual library of derivatives and assessing their potential to interact with a specific enzyme, such as those in the lysine (B10760008) biosynthesis pathway of bacteria. mdpi.comresearchgate.net

The core of in silico screening is often molecular docking. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented by a docking score. mdpi.com This allows for the rapid screening of thousands of potential compounds, prioritizing a smaller, more promising set for synthesis and experimental validation. mdpi.com

Detailed Research Findings:

The rational design of inhibitors for enzymes in the diaminopimelic acid pathway is an active area of research. mdpi.comnih.gov In one such study, researchers designed and synthesized thiazole (B1198619) and oxazole (B20620) analogues of DAP to inhibit the enzyme DapF. mdpi.com They used molecular docking to predict how these new compounds would bind to the enzyme's active site compared to the natural substrate, LL-DAP. mdpi.com

The key steps in such a workflow are:

Target Identification: Choosing a biomolecule critical for a disease process. For DAP analogues, the enzyme DapF is a target for developing new antibiotics. mdpi.com

Lead Compound: Using a known ligand (like this compound) as a starting scaffold.

Analogue Library Generation: Creating virtual variations of the lead compound by modifying functional groups, changing stereochemistry, or altering the carbon backbone.

Molecular Docking: Docking each analogue into the 3D structure of the target protein (often obtained from the Protein Data Bank) to predict binding modes and scores. nih.gov

Prioritization and Synthesis: Selecting the highest-scoring or most promising candidates for chemical synthesis and subsequent in vitro testing. core.ac.uk

This structure-based drug design (SBDD) approach significantly accelerates the discovery of potent and selective inhibitors. mdpi.com Applying this to this compound would involve designing analogues with modifications to its carboxyl and amino groups or its nonanedioic backbone to optimize interactions with a chosen bacterial enzyme target.

CompoundTarget EnzymeDocking Score (kcal/mol)Predicted Binding Interaction
LL-DAP (Natural Substrate)DapF-9.426Baseline interaction
Thio-DAP (Analogue 1)DapF-9.823Improved interaction over natural substrate
Oxa-DAP (Analogue 2)DapF-10.098Best predicted interaction in the series
Table 3: Example of molecular docking scores for designed DAP analogues against the DapF enzyme. A more negative score indicates a more favorable predicted binding interaction. This methodology is central to the rational design of analogues of this compound. mdpi.com

Future Research Directions and Translational Perspectives for 2,8 Diaminononanedioic Acid

Elucidating Novel Biological Pathways and Unidentified Physiological Roles

The bifunctional nature of 2,8-diaminononanedioic acid, with its two amino and two carboxylic acid groups, presents a unique scaffold for interacting with biological molecules. vulcanchem.com This characteristic suggests its potential involvement in various physiological processes that are yet to be fully understood. Research into its biological effects has shown that lengthening the carbon backbone of similar diaminodicarboxylic acids can influence their inhibitory activity on enzymes such as cystathionine (B15957) γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H₂S) biosynthesis. nih.gov Specifically, this compound demonstrated a weaker inhibitory effect compared to its shorter-chain analogs, indicating that the spatial arrangement of its functional groups is a critical determinant of its biological activity. nih.gov

Future investigations could focus on identifying novel protein targets and signaling pathways modulated by this compound. Given that the amino acid glutamate (B1630785) is a central hub in metabolism, involved in everything from nitrogen assimilation to the biosynthesis of nucleotides and amino acids, it is plausible that structural analogs like this compound could intersect with these fundamental processes. nih.gov Understanding these interactions could reveal new therapeutic avenues for metabolic disorders or diseases where these pathways are dysregulated.

CompoundTarget EnzymeEffectReference
This compoundCystathionine γ-lyase (CSE)Weak inhibitor nih.gov
2,7-Diaminooctanedioic acidCystathionine γ-lyase (CSE)Moderate inhibitor nih.gov
ll-2,6-Diaminopimelic acidCystathionine γ-lyase (CSE)Weak inhibitor nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues and Bioconjugates

The synthesis of complex organic molecules often relies on versatile building blocks, and this compound serves as a valuable precursor due to its multiple functional sites available for chemical modification. vulcanchem.com Advanced synthetic strategies are being developed to create novel analogs and bioconjugates with tailored properties. These strategies often involve stereoselective methods to produce specific isomeric forms, which is crucial as different stereoisomers can exhibit varied biological activities. vulcanchem.comresearchgate.net

The development of synthetic protocols for conjugating molecules to produce compounds for biological applications is an active area of research. unito.it For instance, photoredox chemistry is emerging as a precise and mild method for modifying peptides and proteins, which could be applied to create bioconjugates of this compound. beilstein-journals.org Such bioconjugates could be used to deliver therapeutic agents to specific sites within the body or to create novel materials with unique properties. The synthesis of non-natural amino acids and their incorporation into peptides is another area of interest, as these modified peptides can overcome some of the limitations of natural peptides as drugs. researchgate.net

Synthetic ApproachApplicationPotential for this compound
Stereoselective SynthesisProduction of specific stereoisomersEnhancing biological specificity and efficacy
Photoredox ChemistryPrecise bioconjugationDevelopment of targeted therapeutics and functional biomaterials
Peptide Synthesis with Non-natural Amino AcidsCreation of peptidomimetics with improved drug-like propertiesDesigning novel peptides with this compound as a structural component

Exploration of this compound in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. mskcc.orgnih.gov These small molecules are designed to selectively interact with a specific target, allowing researchers to investigate its role in biological processes. nih.gov The unique structure of this compound makes it a promising candidate for the development of novel chemical probes. vulcanchem.com

The design of a chemical probe typically includes a reactive group (or "warhead") that covalently binds to the target, a tag for visualization or enrichment, and a linker. mdpi.com By modifying the functional groups of this compound, it could be functionalized with reporter tags (e.g., fluorophores or biotin) or reactive groups to create activity-based probes. These probes could be used to identify and characterize new enzyme-substrate interactions or to map protein-protein interaction networks. mdpi.comsmolecule.com For example, probes derived from this compound could be used to study enzymes that process diaminodicarboxylic acids or to investigate the role of such compounds in protein folding. vulcanchem.com

Expanding Understanding of Diaminodicarboxylic Acid Stereochemistry in Biological Recognition and Activity

The stereochemistry of a molecule is often a critical factor in its biological activity. vulcanchem.com For diaminodicarboxylic acids, which possess multiple chiral centers, the spatial arrangement of the amino and carboxyl groups significantly influences how they are recognized by and interact with biological targets. ualberta.ca this compound has two chiral centers, leading to four possible stereoisomers: (2S,8S), (2R,8R), (2S,8R), and (2R,8S). vulcanchem.com

Research has shown that the stereochemistry at even a distal, non-reacting site of a substrate can be crucial for its recognition by an enzyme. ualberta.ca Studies on analogs of D-glutamic acid have demonstrated that enzymes can exhibit high stereospecificity, with only certain isomers acting as effective substrates or inhibitors. nih.gov For instance, in the case of methylglutamic acids, only the D-erythro isomers were found to be substrates for the D-glutamate-adding enzyme from E. coli. nih.gov A deeper investigation into the specific biological activities of each stereoisomer of this compound is therefore warranted. This could involve synthesizing each isomer in its pure form and evaluating its interaction with a range of biological targets. Such studies would not only enhance our fundamental understanding of molecular recognition but could also lead to the development of more potent and selective therapeutic agents.

Stereoisomer ConfigurationPotential Implication
(2S,8S)May exhibit distinct binding affinities compared to other isomers. vulcanchem.com
(2R,8R)Likely to have different biological activities due to altered 3D structure.
(2S,8R) (meso)Unique symmetry may lead to specific interactions or lack thereof.
(2R,8S) (meso)Identical to the (2S,8R) isomer.

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural features of 2,8-Diaminononanedioic acid?

To confirm the stereochemistry and functional groups of this compound, researchers should employ nuclear magnetic resonance (NMR) (1H and 13C) for analyzing proton and carbon environments, X-ray crystallography for resolving absolute configuration, and mass spectrometry (MS) for molecular weight validation. These techniques are critical for distinguishing between stereoisomers and verifying synthetic purity, as highlighted in rare chemical catalogs .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

Key challenges include stereochemical control at the 2,8-positions and protection/deprotection of amino and carboxylic acid groups during synthesis. Methodologies such as enantioselective catalysis or chiral pool synthesis can mitigate stereochemical issues, while tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can protect amines during stepwise coupling reactions .

Q. How do pH and ionization states affect the solubility and reactivity of this compound?

The compound’s four ionizable groups (two amino and two carboxylic acid) result in pH-dependent solubility. At neutral pH, the carboxylates are deprotonated, enhancing water solubility. Adjusting pH to optimize charge balance is critical for applications in aqueous buffers or organic solvents, as outlined in acid/base reaction protocols .

Q. Which chromatographic techniques are optimal for purifying this compound?

Ion-exchange chromatography is effective for separating charged species, while reverse-phase high-performance liquid chromatography (HPLC) resolves impurities based on hydrophobicity. Pre-purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can improve yield .

Advanced Research Questions

Q. How can this compound be utilized in designing polysialic acid (polySia) surrogates?

The compound’s spacing between amino and carboxyl groups mimics α2,8-linked sialic acid residues in polySia. Researchers have incorporated it into hybrid peptides to stabilize secondary structures (e.g., helices) and study polySia’s role in neuronal plasticity or tumor metastasis. Structural stability depends on matching stereochemistry and backbone rigidity, as shown in hybrid Neu2en/Glu systems .

Q. What experimental strategies resolve discrepancies in reported synthetic yields of this compound?

Reproducing reaction conditions (e.g., temperature, solvent polarity) and analyzing intermediates via HPLC-MS can identify side reactions. Contradictions in yields often arise from incomplete protection of functional groups or racemization during coupling steps, requiring rigorous stereochemical validation .

Q. How does incorporating this compound into peptides influence proteolytic stability and cell adhesion properties?

The compound’s non-natural backbone reduces recognition by proteases, enhancing peptide stability. In glycomimetics, its structural similarity to sialic acid may interfere with cell adhesion mediated by polysialyltransferases (e.g., ST8SIA2), making it a candidate for modulating tumor cell metastasis or neural cell interactions .

Q. Can this compound act as a substrate analog for bacterial enzymes involved in cell wall synthesis?

Its diaminodicarboxylic acid structure resembles diaminopimelic acid (DAP), a component of bacterial peptidoglycan. Researchers can test its incorporation into cell wall precursors using radiolabeling or enzyme kinetics assays to assess inhibition or substrate specificity, potentially informing antibiotic development .

Q. What role does stereochemistry play in the compound’s ability to stabilize peptide secondary structures?

The (8S,2S) configuration aligns functional groups to favor helical or β-sheet conformations. Mismatched stereochemistry (e.g., 2R,8S) disrupts hydrogen-bonding networks, as observed in hybrid peptides where stereochemical alignment dictated structural stability .

Q. How can researchers validate the biological activity of this compound in modulating polysialyltransferase activity?

In vitro enzyme assays with recombinant ST8SIA2 or ST8SIA4, combined with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) , can measure binding affinity. Cell-based models (e.g., tumor cells expressing polySia) can assess functional impacts on adhesion or migration .

Q. Methodological Notes

  • For structural analysis, cross-validate NMR data with computational models (e.g., density functional theory) .
  • In biological studies, use anti-polySia monoclonal antibodies (e.g., Clone 735) to detect polySia expression changes induced by the compound .
  • Address contradictions in synthesis by documenting reaction conditions in open-access databases to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.